Butyric acid, 4-(4-methylindazol-1-yl)-4-oxo-

Descripción general

Descripción

Imidazoles and indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

There have been significant recent works on the formation of both the N1–C5 and N3–C4 bonds in a single operation . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Two complexes Mn(H2O)4(L1)22 and {[Zn(L1)(bz)2]}n (L1 = bis(4-(1H-imidazol-1-yl)phenyl) methanone, Hbz = benzoic acid) are synthesized under solvothermal conditions. They are characterized by IR, elemental, and single crystal X-ray diffraction analyses .Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Aplicaciones Científicas De Investigación

Synthesis Techniques

The development of efficient synthesis methods for butyric acid derivatives is a key area of interest. For instance, microwave-assisted synthesis has been applied for the production of 4-oxo-2-butenoic acids, which serve as versatile intermediates for further derivatization. This method offers a general approach to synthesize a broad range of substrates, highlighting the importance of accessible starting materials and simple procedures for producing biologically active species (Uguen et al., 2021).

Photolabile Prodrugs

Butyric acid derivatives have been explored as photolabile prodrugs. Research into new coumarin fused oxazoles demonstrates their potential in the controlled release of butyric acid upon photolysis, indicating their application in drug delivery systems where controlled release is crucial (Soares et al., 2017).

Biocatalytic Production

The biocatalytic production of butyric acid derivatives, such as 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, through one-pot synthesis strategies using engineered strains of Escherichia coli, demonstrates the growing interest in sustainable production methods. This approach emphasizes the role of biocatalysis in achieving efficient and eco-friendly synthesis of important precursors for agricultural chemicals (Xu et al., 2020).

Antimicrobial and Antitumor Activities

Butyric acid derivatives have been evaluated for their antimicrobial and antitumor activities. The synthesis of novel compounds bearing butyric acid moieties and their testing against various bacterial strains and cancer cell lines provide insights into the therapeutic potential of these compounds. Such studies are essential for developing new drugs with improved efficacy and specificity (Mostafa et al., 2013; Maftei et al., 2013).

Fermentative Production and Applications

The fermentative production of butyric acid from renewable resources has been a focal point of research, driven by the demand for green and sustainable chemical processes. Reviews on strategies to enhance microbial butyric acid production through strain engineering and novel fermentation processes discuss the importance of butyric acid in various industries and outline future directions for increasing production efficiency and reducing costs (Jiang et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to exhibit antimicrobial activity . They have been shown to target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

For instance, benzimidazole derivatives have been shown to interfere with the function of key proteins in bacterial cell division .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Result of Action

Related compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .

Safety and Hazards

Direcciones Futuras

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Propiedades

IUPAC Name |

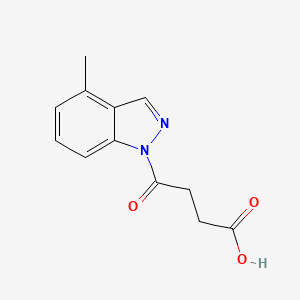

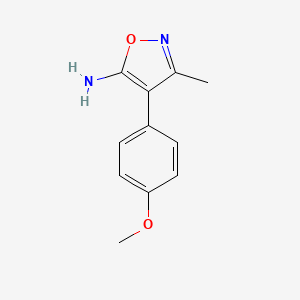

4-(4-methylindazol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-3-2-4-10-9(8)7-13-14(10)11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODBZEADMWBYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=CC=C1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric acid, 4-(4-methylindazol-1-yl)-4-oxo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)

![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)